N-(2,1,3-benzoxadiazol-4-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide N-(2,1,3-benzoxadiazol-4-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20209472
InChI: InChI=1S/C21H16N4O3S2/c26-18(22-15-9-5-10-16-19(15)24-28-23-16)12-13-25-20(27)17(30-21(25)29)11-4-8-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,22,26)/b8-4+,17-11-
SMILES:
Molecular Formula: C21H16N4O3S2
Molecular Weight: 436.5 g/mol

N-(2,1,3-benzoxadiazol-4-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide

CAS No.:

Cat. No.: VC20209472

Molecular Formula: C21H16N4O3S2

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,1,3-benzoxadiazol-4-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide -

Specification

Molecular Formula C21H16N4O3S2
Molecular Weight 436.5 g/mol
IUPAC Name N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Standard InChI InChI=1S/C21H16N4O3S2/c26-18(22-15-9-5-10-16-19(15)24-28-23-16)12-13-25-20(27)17(30-21(25)29)11-4-8-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,22,26)/b8-4+,17-11-
Standard InChI Key QTBQKYNWNGMOCZ-BJXWFGTRSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43
Canonical SMILES C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43

Introduction

N-(2,1,3-benzoxadiazol-4-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide is a complex organic compound that combines a benzoxadiazole ring with a thiazolidinone moiety. This unique structural combination confers potential biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula and weight are not explicitly provided in the available literature, but its structure suggests a molecular weight of approximately 428.5 g/mol for similar compounds with benzoxadiazole and thiazolidinone functionalities.

Structural Features

The compound's structure includes:

  • Benzoxadiazole Ring: Known for its fluorescent properties and potential in DNA intercalation, which can inhibit cancer cell proliferation.

  • Thiazolidinone Moiety: Often associated with anti-inflammatory and antidiabetic activities.

  • Phenylpropenylidene Group: Contributes to the compound's potential biological activities through its conjugated system.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: To form the thiazolidinone ring.

  • Alkylation or Arylation: To introduce the phenylpropenylidene group.

  • Cyclization Reactions: To form the benzoxadiazole ring.

Potential Applications

Compound NameStructural FeaturesBiological Activity
N-(2,1,3-benzoxadiazol-4-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamideBenzoxadiazole and thiazolidinonePotential anticancer, anti-inflammatory
N-(2,1,3-benzoxadiazol-4-yl)-4-{(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl}butanamideSimilar benzoxadiazole and thiazolidinoneAntimicrobial
(2E,6E)-2,6-bis[(2E)-3-phenylprop-2-en-1-ylidene]cyclohexanoneDifferent core structure but similar phenylpropene moietyAnticancer

Docking Studies

Docking studies have been conducted to elucidate the binding affinities and mechanisms by which this compound interacts with its targets. These studies suggest potential interactions with various biological targets, although specific details are not available for this compound.

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